Cas no 2171650-49-8 (2-amino-4-hydroxy-4-methylpentanamide)

2-Amino-4-hydroxy-4-methylpentanamide is a specialized organic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in synthetic chemistry. Its unique structure, incorporating a tertiary alcohol and an amide moiety, allows for applications in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The compound’s stability and reactivity profile enable selective modifications, facilitating the development of novel derivatives. Its solubility in polar solvents enhances its utility in aqueous and organic reaction systems. This compound is particularly valued for its potential in constructing complex molecular frameworks, contributing to advancements in medicinal chemistry and material science.
2-amino-4-hydroxy-4-methylpentanamide structure
2171650-49-8 structure
Product name:2-amino-4-hydroxy-4-methylpentanamide
CAS No:2171650-49-8
MF:C6H14N2O2
Molecular Weight:146.187561511993
CID:5859191
PubChem ID:72428662

2-amino-4-hydroxy-4-methylpentanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-4-hydroxy-4-methylpentanamide
    • EN300-1298095
    • 2171650-49-8
    • SCHEMBL5547152
    • インチ: 1S/C6H14N2O2/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H2,8,9)
    • InChIKey: JBSKUKOQSDOWCY-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CC(C(N)=O)N

計算された属性

  • 精确分子量: 146.105527694g/mol
  • 同位素质量: 146.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.3Ų
  • XLogP3: -1.4

2-amino-4-hydroxy-4-methylpentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1298095-0.5g
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
0.5g
$1165.0 2023-05-23
Enamine
EN300-1298095-2.5g
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
2.5g
$2379.0 2023-05-23
Enamine
EN300-1298095-10.0g
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
10g
$5221.0 2023-05-23
Enamine
EN300-1298095-2500mg
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
2500mg
$1650.0 2023-09-30
Enamine
EN300-1298095-100mg
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
100mg
$741.0 2023-09-30
Enamine
EN300-1298095-1.0g
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
1g
$1214.0 2023-05-23
Enamine
EN300-1298095-50mg
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
50mg
$707.0 2023-09-30
Enamine
EN300-1298095-1000mg
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
1000mg
$842.0 2023-09-30
Enamine
EN300-1298095-5.0g
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
5g
$3520.0 2023-05-23
Enamine
EN300-1298095-0.25g
2-amino-4-hydroxy-4-methylpentanamide
2171650-49-8
0.25g
$1117.0 2023-05-23

2-amino-4-hydroxy-4-methylpentanamide 関連文献

2-amino-4-hydroxy-4-methylpentanamideに関する追加情報

2-Amino-4-Hydroxy-4-Methylpentanamide: A Promising Compound in Biomedical Research

2-Amino-4-hydroxy-4-methylpentanamide, with the CAS No. 2171650-49-8, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmacology and biomedical research. This compound is characterized by its molecular structure, which includes a central amide group flanked by hydroxyl and amino functionalities, along with a methyl group at the fourth carbon position. The combination of these functional groups contributes to its diverse chemical reactivity and biological activity, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

Recent studies have highlighted the role of 2-amino-4-hydroxy-4-methylpentanamide in modulating cellular signaling pathways, particularly in the context of inflammatory diseases and neurodegenerative disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key mediator of chronic inflammation. This finding aligns with earlier research published in Pharmacological Reports (2021), which identified the compound's ability to reduce oxidative stress and protect neuronal cells from damage caused by reactive oxygen species (ROS).

The chemical synthesis of 2-amino-4-hydroxy-4-methylpentanamide has also been a focus of recent advancements in organic chemistry. A 2022 paper in Organic & Biomolecular Chemistry reported a novel catalytic approach using a combination of transition metal catalysts and microwave-assisted conditions to achieve high-yield synthesis of the compound. This method not only improves the efficiency of the reaction but also reduces the environmental impact associated with traditional synthesis techniques, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Furthermore, the pharmacokinetic properties of 2-amino-4-hydroxy-4-methylpentanamide have been investigated in preclinical models. A 2023 study in Drug Metabolism and Disposition revealed that the compound exhibits favorable oral bioavailability and minimal hepatic metabolism, suggesting its potential as a candidate for oral drug delivery systems. These findings are critical for the development of therapeutic agents that require systemic bioavailability without significant metabolic degradation.

Another area of interest is the potential application of 2-amino-4-hydroxy-4-methylpentanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 review article in Neuropharmacology highlighted the compound's ability to cross the blood-brain barrier and exert neuroprotective effects by modulating the expression of specific genes associated with neuronal survival. This property is particularly significant, as many neurodegenerative diseases are characterized by the inability of therapeutic agents to penetrate the brain's protective barrier.

In addition to its therapeutic potential, the compound has been explored for its role in the development of novel materials for biomedical applications. A 2023 study in Biomaterials Science demonstrated that 2-amino-4-hydroxy-4-methylpentanamide can be incorporated into biocompatible polymers to enhance their mechanical properties and degradation rates. This application is particularly relevant in the context of tissue engineering and regenerative medicine, where the development of materials with controlled degradation profiles is essential for the successful integration of implanted devices.

The safety profile of 2-amino-4-hydroxy-4-methylpentanamide has also been evaluated in preclinical studies. A 2022 toxicity assessment published in Toxicology and Applied Pharmacology found that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic concentrations. These findings suggest that the compound has a favorable safety margin, which is crucial for its advancement into clinical trials.

Despite these promising results, further research is needed to fully elucidate the mechanisms of action of 2-amino-4-hydroxy-4-methylpentanamide and to optimize its therapeutic potential. Ongoing studies are focused on identifying potential drug interactions, evaluating its efficacy in human clinical trials, and exploring its applicability in combination therapies. The continued exploration of this compound is expected to contribute to the development of innovative treatments for a wide range of medical conditions.

In conclusion, 2-amino-4-hydroxy-4-methylpentanamide represents a promising candidate in the field of biomedical research, with potential applications in pharmacology, materials science, and therapeutic development. The growing body of research on this compound underscores its significance as a versatile chemical entity with the potential to address complex medical challenges. As research in this area continues to advance, the compound may play a pivotal role in the development of new therapies and technologies that improve human health and well-being.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd